9,9-Bis(4-hydroxyphenyl)fluorene chemical structure and properties
9,9-Bis(4-hydroxyphenyl)fluorene chemical structure and properties
An In-depth Technical Guide to 9,9-Bis(4-hydroxyphenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), also known as Bisphenol FL (BPFL), is a bisphenol compound characterized by a fluorene (B118485) "cardo" ring structure. This unique three-dimensional architecture, where the C-9 position of the fluorene is substituted with two hydroxyphenyl groups, imparts exceptional properties to the molecule and its subsequent polymeric derivatives.[1][2] Its rigid, bulky structure enhances thermal stability, solubility, and optical properties in polymers, making it a valuable monomer in the synthesis of high-performance materials such as polycarbonates, polyesters, epoxy resins, and polyimides.[1][2][3][4][5] These materials find applications in aerospace, electronics, and automotive industries.[1][2] Beyond materials science, BHPF has garnered attention in the biomedical field due to its biological activities, including anti-estrogen and antifungal properties.[3][6][7][8] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 9,9-Bis(4-hydroxyphenyl)fluorene.
Chemical Structure and Identification
The core of BHPF is a 9H-fluorene molecule where both hydrogen atoms at the 9-position are replaced by p-hydroxyphenyl groups.[3][6][7]
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IUPAC Name: 4,4'-(9H-Fluoren-9-ylidene)bisphenol[7]
Physicochemical Properties
The distinct properties of BHPF are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 350.41 g/mol | [6][7] |
| Appearance | White to tan powder or crystals | [7][10] |
| Melting Point | 224-226 °C | [3][11] |
| Boiling Point | 526.4 °C at 760 mmHg | [3][7][11] |
| Density | ~1.3 g/cm³ | [3][7][11] |
| Solubility | Insoluble in water.[3][11] Soluble in some organic solvents. | |
| Refractive Index | ~1.71 | [7][10][11] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 9,9-Bis(4-hydroxyphenyl)fluorene.
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR | Spectra available, though specific peak assignments vary with solvent and instrument. | [12][13] |
| ¹³C NMR | Spectra available for characterization. | [12] |
| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR). | [6][14] |
| Mass Spectrometry (MS) | Precursor [M-H]⁻ at m/z 349.1234. | [6] |
| Raman Spectroscopy | Spectra available. | [6][15] |
Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene
The primary method for synthesizing BHPF is the acid-catalyzed condensation reaction of 9-fluorenone (B1672902) with excess phenol (B47542).[1][9] Various catalysts and co-catalysts can be employed to optimize yield and purity.
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Experimental Protocols
Example 1: Synthesis using Zinc Chloride and Hydrogen Chloride [3]
-
Reaction Setup: In an autoclave, stir 20 moles of phenol containing 9 wt. % water.
-
Addition of Reactants: Add 1 mole of zinc chloride and 10 moles of 9-fluorenone and allow the solids to dissolve.
-
Catalysis: Pass 5 moles of gaseous hydrogen chloride into the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 70°C and maintain for 4 hours.
-
Work-up: Upon completion, dissolve the mixture in 5 liters of isopropanol (B130326) at 60°C to facilitate product isolation. The crude product is then typically purified by recrystallization.
Example 2: Synthesis using Sulfuric Acid and β-mercaptopropionic acid [16]
-
Reaction Setup: In a 250 ml four-necked flask equipped with a stirrer, dropping funnel, thermometer, and reflux condenser, place 45 g (0.25 mol) of fluorenone and 94 g (1 mol) of phenol.
-
Co-catalyst Addition: Warm the mixture to 30°C and add 0.2 ml (2.3 mmol) of β-mercaptopropionic acid.
-
Catalyst Addition: Cool the mixture with an ice water bath. Add 40 ml (0.72 mol) of 96% sulfuric acid dropwise, maintaining the temperature between 30°C and 70°C.
-
Reaction Monitoring: Monitor the reaction for the complete conversion of fluorenone (e.g., by thin-layer chromatography), which can occur within 15 minutes.
-
Isolation: Add boiling water to the reaction mixture, stir vigorously, and pour the resulting emulsion into cold water to precipitate the product. Further purification is achieved through washing and recrystallization.
Applications in Research and Drug Development
The unique structure of BHPF makes it a versatile building block in materials science and a molecule of interest in pharmacology.
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// Edges BHPF -> Prop_Polymer; BHPF -> Prop_Bio;
Prop_Polymer -> {Polycarbonate, Epoxy, Polyester, OtherPolymers} [arrowhead=vee]; Prop_Bio -> {Antifungal, Antiestrogen} [arrowhead=vee]; Prop_Bio -> DrugDev [style=dashed]; } dot Key Application Areas of BHPF
Polymer Chemistry
BHPF serves as a crucial monomer for producing functional polymers. The bulky, rigid fluorene group enhances the thermal stability (high glass transition temperature), mechanical strength, and optical clarity of the resulting polymers.[1][2][17] It is used in the synthesis of:
-
Polycarbonates and Polyesters: For applications requiring high heat resistance and good optical properties.[2][5][17]
-
Epoxy Resins: To improve thermal and mechanical performance.[2][5]
-
Polyarylene Ethers: Used in membranes with potential for fuel cell applications.[3][10][11]
Drug Development and Biological Activity
The fluorene scaffold is present in several approved drugs and is a versatile framework for designing bioactive compounds.[8] BHPF itself has demonstrated notable biological effects.
-
Antifungal Activity: Studies have identified BHPF as a potent inhibitor of Candida albicans biofilms, a major cause of fungal resistance.[8] It has been shown to inhibit planktonic cell growth at low concentrations (5 µg/mL) and achieve significant biofilm inhibition (97% at 10 µg/mL), demonstrating fungicidal activity.[8] This makes it a promising candidate for the development of new antifungal therapeutics.
-
Anti-estrogen Role: BHPF is classified as having anti-estrogen activity, which may be relevant in studying and developing treatments for hormone-dependent conditions.[3][6][7]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 9,9-Bis(4-hydroxyphenyl)fluorene is associated with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H410: Very toxic to aquatic life with long-lasting effects.[6][7]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a dry, well-sealed container at room temperature.[3][11]
References
- 1. Study on Synthesis of 9,9-Bis (4-hydroxyphenyl) Fluorene by Heteropoly Acid Catalysis - ProQuest [proquest.com]
- 2. Page loading... [guidechem.com]
- 3. 9,9-Bis(4-hydroxyphenyl)fluorene | 3236-71-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9,9-Bis(4-hydroxyphenyl)fluorene | C25H18O2 | CID 76716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. 9,9-Bis(4-hydroxyphenyl)fluorine CAS 3236-71-3 [homesunshinepharma.com]
- 11. lookchem.com [lookchem.com]
- 12. rsc.org [rsc.org]
- 13. chemwhat.com [chemwhat.com]
- 14. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]
- 15. 9,9-Bis(4-hydroxyphenyl)fluorene(3236-71-3) Raman [m.chemicalbook.com]
- 16. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
